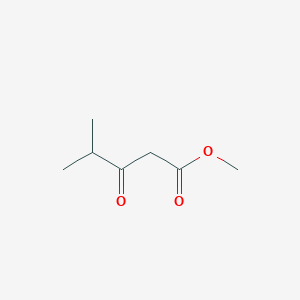

Methyl 4-methyl-3-oxopentanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFDXWDCFCVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374974 | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-54-3 | |

| Record name | Pentanoic acid, 4-methyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42558-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042558543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of β Keto Esters As Synthetic Intermediates in Scholarly Research

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This unique structural arrangement makes them highly valuable as synthetic intermediates in organic chemistry. fiveable.mefiveable.me Their utility stems from the reactivity of the α-carbon, situated between the two carbonyl groups, which possesses acidic protons. fiveable.me This acidity allows for the facile formation of enolates when treated with a base, which can then participate in a wide array of carbon-carbon bond-forming reactions. fiveable.me

These compounds are pivotal in several key organic reactions, including:

Claisen Condensation: A fundamental reaction for the formation of larger β-keto esters from simpler ester precursors. fiveable.me

Alkylation: The acidic α-protons can be removed to form an enolate, which can then be alkylated, providing a pathway to a variety of substituted ketones and esters. fiveable.menih.gov

Acylation, Hydrolysis, and Decarboxylation: These subsequent transformations of the alkylated products are crucial for synthesizing complex molecules, including β-alkylated ketones, esters, and carboxylic acids. nih.gov

Cyclization Reactions: Intramolecular reactions of β-keto esters can be used to construct cyclic and heterocyclic systems, which are common motifs in pharmaceuticals and other bioactive molecules. nbinno.comfiveable.me

The versatility of β-keto esters makes them indispensable building blocks in the synthesis of complex molecular architectures, finding extensive use in pharmaceutical chemistry and materials science. fiveable.meresearchgate.net The ability to undergo various transformations allows for the controlled construction of intricate carbon skeletons and the introduction of diverse functionalities. fiveable.menih.gov

Research Trajectories for Methyl 4 Methyl 3 Oxopentanoate: a Review of Current Literature

Esterification Reactions of 4-Methyl-3-Oxopentanoic Acid with Methanol (B129727)

One of the primary and most direct routes for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid, with methanol. nbinno.com This class of reaction, known as Fischer esterification, is a cornerstone of organic synthesis, valued for its efficiency in forming esters from carboxylic acids and alcohols.

Acid-Catalyzed Esterification Protocols (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

The esterification of 4-methyl-3-oxopentanoic acid is typically not spontaneous and requires the presence of a strong acid catalyst to proceed at a practical rate. masterorganicchemistry.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This activation facilitates the nucleophilic attack by the hydroxyl group of methanol.

Commonly employed acid catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH). nbinno.comufv.br

p-Toluenesulfonic Acid (p-TsOH): This organic-soluble acid is often preferred for its milder and less oxidizing nature compared to sulfuric acid. It is a crystalline solid, making it easier to handle and measure accurately. ufv.br Like sulfuric acid, it effectively catalyzes the esterification by protonating the carboxylic acid.

The general protocol involves heating the mixture of 4-methyl-3-oxopentanoic acid, an excess of methanol, and a catalytic amount of either sulfuric acid or p-toluenesulfonic acid under reflux. nbinno.commasterorganicchemistry.com The use of excess methanol also helps to drive the equilibrium towards the product side.

Optimization of Reaction Conditions for Ester Formation (e.g., Reagent Purity, Reflux Duration)

To maximize the yield and purity of the desired this compound, careful optimization of the reaction conditions is essential. Key parameters that are typically fine-tuned include the purity of reagents, the duration of the reflux, and the molar ratio of the reactants.

Reagent Purity: The purity of the starting materials, 4-methyl-3-oxopentanoic acid and methanol, is critical. Impurities can lead to unwanted side reactions, reducing the yield and complicating the purification of the final product. For instance, the presence of water in the reactants can shift the equilibrium back towards the starting materials, decreasing the conversion to the ester. nih.gov High-purity reagents are therefore recommended for optimal results. chemicalbook.com

Reflux Duration: The reaction is typically carried out under reflux to maintain a constant and sufficiently high temperature to achieve a reasonable reaction rate. nbinno.com The duration of the reflux period is a critical parameter that needs to be optimized. Insufficient heating time will result in incomplete conversion, while prolonged heating could potentially lead to degradation of the product or starting materials, or the formation of by-products. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is standard practice to determine the optimal reaction time.

Table 1: Factors Influencing Esterification Yield

| Parameter | Influence on Yield | Rationale |

|---|---|---|

| Catalyst | High | A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack. masterorganicchemistry.comufv.br |

| Temperature | High (Reflux) | Increases the reaction rate, allowing equilibrium to be reached faster. nbinno.com |

| Molar Ratio | High (Excess Alcohol) | Using an excess of methanol shifts the equilibrium towards the products, increasing the yield of the ester according to Le Châtelier's principle. masterorganicchemistry.com |

| Water Removal | High | The removal of water, either by a dehydrating agent or azeotropic distillation, drives the reaction forward. masterorganicchemistry.com |

Claisen Condensation Approaches

An alternative and powerful strategy for the synthesis of β-keto esters like this compound is the Claisen condensation. wikipedia.org This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. wikipedia.orgallen.in

Mechanistic Studies of Enolate Formation and Nucleophilic Acyl Substitution

The mechanism of the Claisen condensation is a well-studied, multi-step process. libretexts.orglibretexts.org

Enolate Formation: The reaction is initiated by a strong base, typically a sodium alkoxide such as sodium methoxide (B1231860) (NaOCH₃), which abstracts an acidic α-proton from an ester molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion. allen.injove.com For the synthesis of this compound, this would involve the reaction between the enolate of methyl acetate (B1210297) and an ester like methyl isobutyrate in a crossed Claisen condensation.

Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (e.g., methoxide). libretexts.orglibretexts.org This step results in the formation of the β-keto ester.

A crucial driving force for the reaction to proceed to completion is the deprotonation of the newly formed β-keto ester by the alkoxide base. jove.commasterorganicchemistry.com The resulting enolate is highly resonance-stabilized, making this final deprotonation step thermodynamically favorable and effectively irreversible. An acidic workup is then required to protonate this enolate and yield the final neutral β-keto ester. jove.com

Catalyst Systems in Claisen Condensation (e.g., Lewis Acids, Brønsted Acids)

While the term "catalyst" is often used, the base in a Claisen condensation is technically a reagent as it is consumed in a stoichiometric amount. wikipedia.org

Brønsted Bases: Strong Brønsted bases are essential for the initial enolate formation. Sodium alkoxides, such as sodium methoxide or sodium ethoxide, are the most common bases used. allen.in To prevent transesterification side reactions, the alkoxide used as the base should match the alcohol component of the ester. wikipedia.org For the synthesis of a methyl ester, sodium methoxide would be the appropriate base.

Lewis Acids: While traditional Claisen condensations are base-promoted, related reactions can be facilitated by Lewis acids. Lewis acids can activate the electrophilic ester partner towards nucleophilic attack. In some modern variations of condensation reactions, Lewis acids are used to control stereoselectivity or to enable the reaction under milder conditions. nih.gov

Brønsted Acids: A Brønsted acid, such as dilute sulfuric acid or phosphoric acid, is introduced in the final step of the reaction. wikipedia.org Its purpose is to neutralize the reaction mixture and to protonate the resonance-stabilized enolate of the β-keto ester product, affording the final, neutral this compound.

Optimization of Claisen Condensation Parameters for Enhanced Yield

Several factors can be optimized to enhance the yield and selectivity of the Claisen condensation.

Choice of Base: The use of a strong base is non-negotiable. The pKa of the α-proton of an ester is typically around 25, necessitating a base strong enough to deprotonate it effectively. masterorganicchemistry.com Using at least one full equivalent of the base is critical because this base is required to deprotonate the product β-keto ester (pKa ≈ 11), which drives the reaction to completion. libretexts.orgmasterorganicchemistry.com

Reactant Structure: In a "crossed" Claisen condensation, where two different esters are reacted, one of the esters should ideally lack α-protons to prevent self-condensation and the formation of a mixture of products. libretexts.orglibretexts.org For synthesizing this compound via a crossed condensation, reacting methyl acetate (which has α-protons) with an ester like methyl isobutyrate in the presence of a suitable base would be a viable route. To minimize the self-condensation of methyl acetate, the other ester could be used in excess. masterorganicchemistry.com

Temperature and Reaction Time: The reaction temperature and duration must be carefully controlled. While some reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. As with esterification, monitoring the reaction's progress allows for the determination of the optimal time to quench the reaction and begin the workup procedure.

Table 2: Key Steps in the Claisen Condensation Mechanism

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Abstraction of an α-proton by a strong base. | Resonance-stabilized enolate ion. allen.in |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of a second ester molecule. | Tetrahedral alkoxide intermediate. jove.com |

| 3 | Elimination of the alkoxide leaving group to form the β-keto ester. | β-keto ester. libretexts.org |

| 4 | Deprotonation of the β-keto ester by the alkoxide base. | Resonance-stabilized enolate of the product. jove.com |

| 5 | Protonation of the product enolate with aqueous acid. | Final neutral β-keto ester. wikipedia.org |

Modern and Sustainable Synthetic Pathways

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These modern pathways are crucial for the large-scale, economical production of chemical intermediates like this compound.

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. labmanager.comasynt.comstolichem.com These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved process control, which often leads to higher yields and purity. researchgate.netpharmtech.com For industrial-scale production, continuous flow reactors are utilized to optimize the yield and efficiency of this compound synthesis. researchgate.net

A pertinent example of the advantages of flow chemistry is the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a structurally similar amide derivative. In a study, a continuous microflow system was developed for its synthesis, which often generates a large number of by-products in conventional batch reactors. researchgate.netresearchgate.net The use of a microreactor dramatically reduced the reaction time by a factor of 12 compared to the batch process. researchgate.net This intensification highlights the potential for significant throughput enhancement in the synthesis of related β-keto esters like this compound. The ability to precisely control parameters such as residence time, temperature, and mixing in a continuous flow setup is key to optimizing such reactions for scalability. researchgate.net

Interactive Data Table: Continuous Flow vs. Batch Synthesis of an Analogous Compound (Data for 4-methyl-3-oxo-N-phenyl-pentanamide)

| Parameter | Batch Reactor | Continuous Microflow Reactor |

| Reaction Time | 12x | 1x |

| Process Type | Discontinuous | Continuous |

| Heat & Mass Transfer | Limited | Enhanced |

| Safety Profile | Higher risk with large volumes | Improved safety |

| Scalability | Challenging | Straightforward |

This table illustrates the comparative advantage of continuous flow processing.

Green Solvent Utilization in Synthesis (e.g., Cyclopentyl Methyl Ether)

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Cyclopentyl Methyl Ether (CPME) has been identified as a green and sustainable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and dioxane. manufacturingchemist.comnih.govmdpi.comwikipedia.org Its favorable properties make it highly suitable for syntheses such as the Claisen condensation, a common route to β-keto esters. wikipedia.org

Interactive Data Table: Properties of CPME vs. Traditional Ether Solvents

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et2O) |

| Boiling Point | 106 °C zeon.co.jp | 66 °C zeon.co.jp | 35 °C zeon.co.jp |

| Peroxide Formation | Low manufacturingchemist.commdpi.com | High | High |

| Stability (Acid/Base) | High manufacturingchemist.commdpi.com | Low | Moderate |

| Water Solubility | 1.1% manufacturingchemist.com | Miscible | 6.9% |

| Green Classification | Recommended Alternative nih.gov | Problematic | Problematic |

This table highlights the superior properties of CPME as a green solvent.

Alternative Synthetic Routes (e.g., from Dimethyl Carbonate and 3-Methyl-2-Butanone)

An alternative pathway to β-keto esters involves the reaction of a ketone with a carbonate, such as dimethyl carbonate (DMC). nih.gov This method avoids the use of two ester molecules as required in a traditional Claisen condensation. The reaction between a ketone enolate and DMC can produce a β-keto ester. However, this route can present challenges; it often requires strong bases, long reaction times, and can result in inconsistent yields. nih.gov

Research into the reaction of ketones with dialkyl carbonates has shown that under high temperatures (around 200 °C) and in the presence of a catalyst like potassium carbonate, a retro-Claisen condensation can occur, leading to the cleavage of the ketone and formation of two different ester products. unive.it For instance, the reaction of 3-pentanone (B124093) with dimethyl carbonate has been studied for the synthesis of methyl propionate. researchgate.net The synthesis of this compound would require the carboxymethylation of 3-methyl-2-butanone. This reaction is generally less efficient than the standard Claisen condensation, and the high temperatures required may not be compatible with all functional groups. unive.it

Analogous Synthetic Routes and Comparative Analysis

Examining analogous synthetic routes for structurally related compounds provides valuable insights into potential methodologies for synthesizing this compound.

The synthesis of β-keto esters from aldehydes is another important transformation. While direct reactions with ketene (B1206846) can be complex, related methods using ketene equivalents like silyl (B83357) ketene acetals are well-established. For instance, the TiCl₄-mediated reaction of silyl ketene acetals with aldehydes provides a route to β-hydroxy esters, which can be subsequently oxidized to the target β-keto esters. msu.edu

A more direct approach involves the boronic acid-catalyzed condensation of a ketene dialkyl acetal (B89532), such as 1,1-diethoxyethylene, with an aldehyde. This method can produce α,β-unsaturated esters with good yields and high stereoselectivity. researchgate.net To obtain a branched 3-oxopentanoic acid ester, one could envision a reaction between a substituted ketene acetal and an unsaturated aldehyde, followed by further modification. For example, the reaction of an α-acyloxy aldehyde with 1,1-dimethoxypropene in the presence of ZnCl₂ yields a dimethoxyoxetane, which can be rearranged and hydrolyzed to form a substituted tetrahydrofuran, a precursor to more complex structures. capes.gov.br These routes demonstrate the versatility of using aldehyde and ketene-like precursors to construct complex ester frameworks.

When comparing synthetic methodologies, efficiency (yield, reaction time) and selectivity are paramount.

Batch vs. Continuous Flow : Traditional batch synthesis is versatile and well-suited for laboratory-scale exploration. labmanager.comasynt.com However, it often suffers from challenges in scalability, process control, and safety. labmanager.comresearchgate.net Continuous flow processing offers superior control over reaction parameters, leading to shorter reaction times, improved safety, and more consistent product quality, making it ideal for industrial production. asynt.comresearchgate.net For the synthesis of a 4-methyl-3-oxo-pentanamide analog, a flow process reduced reaction time by a factor of 12, though a batch process yielded a slightly higher 74% compared to 70% in a semi-continuous mode. researchgate.netresearchgate.net

Solvent Choice : The use of green solvents like CPME offers significant advantages in sustainability without compromising reactivity. Its stability under the basic conditions of a Claisen condensation, coupled with its high boiling point and ease of recovery, makes it more efficient and environmentally friendly than traditional ethers like THF. manufacturingchemist.commdpi.com This can lead to process simplification and reduced waste.

Reaction Pathway : The classical Claisen condensation remains a highly effective and direct route to β-keto esters. libretexts.orglibretexts.org Alternative routes, such as the reaction of ketones with dimethyl carbonate, are generally less efficient, often requiring harsh conditions and resulting in lower or inconsistent yields. nih.gov Other specialized methods, like those involving diketene (B1670635) derivatives, can offer high yields under mild conditions but may require more specialized starting materials. organic-chemistry.org

Ultimately, the choice of synthetic methodology depends on the desired scale, available equipment, and the priority given to factors such as speed, safety, cost, and environmental impact. For large-scale, sustainable production of this compound, a continuous flow process utilizing a green solvent like CPME for a Claisen-type condensation represents the most advanced and efficient approach.

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Methyl 3 Oxopentanoate

Oxidation Reactions

Conversion to Corresponding Carboxylic Acids (e.g., 4-methyl-3-oxopentanoic acid)

Methyl 4-methyl-3-oxopentanoate (B1262298) can undergo oxidation to yield its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid. nbinno.com This transformation is a fundamental reaction in organic chemistry, often achieved through hydrolysis of the ester group under acidic or basic conditions. In one common laboratory method, the ester is treated with a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. prepchem.com The presence of the ketone functionality within the molecule requires careful selection of reaction conditions to avoid undesired side reactions.

4-methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is an intermediate in the metabolism of the amino acid leucine. wikipedia.org Its synthesis from methyl 4-methyl-3-oxopentanoate provides a chemical route to this biologically relevant molecule.

Reduction Processes and Stereochemical Control

The carbonyl groups of this compound are susceptible to reduction by various reagents, leading to the formation of alcohols. The stereochemical outcome of these reductions can often be controlled through the use of specific reagents and catalysts.

Formation of Alcohols Through Reduction (e.g., Lithium Aluminum Hydride)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester functionalities of this compound. chegg.combyjus.com The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), proceeds through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbons. byjus.comlibretexts.org The initial reduction of the ester forms an aldehyde intermediate, which is immediately further reduced to a primary alcohol. masterorganicchemistry.comyoutube.com The ketone group is concurrently reduced to a secondary alcohol. The final product, after an aqueous workup to protonate the intermediate alkoxides, is a diol. youtube.com

Table 1: Reduction of this compound with LiAlH₄

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 4-methylpentane-1,3-diol |

This table is for illustrative purposes and actual reaction conditions may vary.

Asymmetric Reductions Utilizing Chiral Catalysts (e.g., BINAP-Ru for Enantioselective Synthesis)

For the synthesis of chiral molecules, asymmetric reduction methods are employed. Chiral catalysts, such as those derived from ruthenium and the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective for the enantioselective hydrogenation of ketones. orgsyn.orgresearchgate.net The BINAP-Ru complex creates a chiral environment around the catalytic center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the resulting alcohol. harvard.edunih.gov This methodology is crucial in the synthesis of optically active compounds, which are of great importance in the pharmaceutical and fine chemical industries. nptel.ac.in The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, can often reach very high levels with these catalysts. harvard.edu

Table 2: Enantioselective Reduction of the Ketone in a β-Keto Ester

| Substrate | Catalyst | Product Configuration | Enantiomeric Excess (ee) |

| β-Keto Ester | (R)-BINAP-Ru | (R)-β-Hydroxy Ester | High |

| β-Keto Ester | (S)-BINAP-Ru | (S)-β-Hydroxy Ester | High |

This table illustrates the general principle of BINAP-Ru catalyzed asymmetric hydrogenation. Specific ee values depend on the substrate and reaction conditions.

Steric Guidance in Nucleophile Attack and Regioselectivity

The structure of this compound, with its isopropyl group adjacent to the ketone, introduces steric hindrance that can influence the regioselectivity of nucleophilic attack. masterorganicchemistry.com When a bulky nucleophile approaches the molecule, it is more likely to attack the less sterically hindered electrophilic site. reddit.com In the case of this compound, the carbonyl carbon of the ester group is generally more accessible than the ketone's carbonyl carbon, which is flanked by the bulky isopropyl group. This steric difference can be exploited to achieve selective reactions at the ester position when using sterically demanding reagents.

Nucleophilic Substitution and Ester Group Transformations

The ester group of this compound can be transformed into other functional groups through nucleophilic acyl substitution. nbinno.com This class of reactions involves the attack of a nucleophile on the ester carbonyl, followed by the departure of the methoxy (B1213986) group as a leaving group. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol in the presence of a catalyst can result in transesterification, producing a different ester. These transformations are fundamental in diversifying the chemical utility of the starting molecule.

Cycloaddition and Multicomponent Reactions

This compound's carbon skeleton, featuring both ketone and ester functionalities, makes it a valuable participant in reactions that build molecular complexity, such as cycloadditions and multicomponent reactions.

Role as a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org For this reaction to proceed efficiently, it requires a conjugated diene and a dienophile, which is typically an alkene substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

While this compound does not possess a carbon-carbon double bond in its primary keto form, its enol tautomer does. This enol form, an α,β-unsaturated ester, is structurally suited to act as a dienophile. The carbonyl group of the ester and the hydroxyl group of the enol influence the electron density of the C=C double bond, making it susceptible to reaction with an electron-rich diene. The reactivity is enhanced because the electron-withdrawing nature of the conjugated carbonyl group makes the dienophile more electrophilic. masterorganicchemistry.com

The reaction between the enol form of this compound and a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product, a key feature of the Diels-Alder reaction. libretexts.org Although specific examples detailing this compound as a dienophile are not prominent in the literature, the reactivity of similar α,β-unsaturated keto-esters in such cycloadditions is well-established. dtu.dk

Participation in Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency in synthesizing complex molecules. organic-chemistry.org this compound, as a β-ketoester, is a classic component in several important MCRs.

Biginelli Reaction: This reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmaceutical applications. wikipedia.orgorganic-chemistry.org this compound has been explicitly used in Biginelli-type reactions. For instance, its reaction with an aldehyde (e.g., 4-fluorobenzaldehyde) and a urea or guanidine (B92328) derivative (e.g., 1-methylguanidine hydrochloride or 1H-pyrazole carboxamidine) is used to synthesize substituted pyrimidine (B1678525) compounds, which are valuable pharmaceutical intermediates. googleapis.com

Hantzsch Pyridine (B92270) Synthesis: Another classic MCR is the Hantzsch synthesis, which typically involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester to form a dihydropyridine. wikipedia.orgorganic-chemistry.org These products can then be oxidized to the corresponding aromatic pyridine derivatives. wikipedia.org Given its structure as a β-ketoester, this compound is a suitable substrate for this reaction, enabling the synthesis of highly substituted and sterically hindered pyridine rings.

Table 1: Role of this compound in Multicomponent Reactions

| Reaction Name | Reactants | Product Class |

| Biginelli Reaction | This compound, Aldehyde, Urea/Guanidine | Dihydropyrimidinones / Substituted Pyrimidines wikipedia.orggoogleapis.com |

| Hantzsch Pyridine Synthesis | This compound (2 eq.), Aldehyde, Ammonia | Dihydropyridines / Pyridines wikipedia.orgorganic-chemistry.org |

Tautomerism and Isomerization Studies

The chemical behavior of this compound is significantly influenced by isomeric and tautomeric equilibria.

Keto-Enol Tautomerism and its Impact on Spectroscopic Analysis

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomers: the keto form and the enol form. masterorganicchemistry.com This equilibrium is a fundamental characteristic, as the two forms have different chemical reactivities. The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

The presence of both tautomers has a distinct impact on spectroscopic analysis, allowing for the characterization of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the keto form would show a characteristic singlet for the two protons on the α-carbon (the CH₂ group between the two carbonyls). In contrast, the enol form would display a vinyl proton signal (C=CH) and a broad signal for the enolic hydroxyl proton (-OH). The integration of these distinct signals allows for the quantification of the keto-to-enol ratio.

Infrared (IR) Spectroscopy: The keto tautomer exhibits two distinct C=O stretching frequencies, one for the ketone (~1725 cm⁻¹) and one for the ester (~1745 cm⁻¹). The enol form shows a C=O stretch for the conjugated ester at a lower frequency (~1650-1670 cm⁻¹) and a C=C stretching band (~1600-1640 cm⁻¹). A broad O-H stretch (~2500-3200 cm⁻¹) due to the intramolecularly hydrogen-bonded enolic hydroxyl group is also characteristic.

The position of the equilibrium is sensitive to factors such as solvent polarity, with non-polar solvents often favoring the hydrogen-bonded enol form.

Table 2: Expected Spectroscopic Data for Tautomers of this compound

| Tautomer | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |

| Keto Form | ~3.4 (s, 2H, -CO-CH₂-CO-) | ~1745 (C=O, ester), ~1725 (C=O, ketone) |

| Enol Form | ~5.0-5.5 (s, 1H, =CH-), ~12.0-13.0 (br s, 1H, enolic -OH) | ~1650-1670 (C=O, conjugated ester), ~1600-1640 (C=C), ~2500-3200 (O-H) |

Isomerization of Precursor Compounds

The synthesis of this compound often starts from precursors like 4-methyl-3-oxopentanoic acid followed by esterification. nbinno.com An alternative is the Claisen condensation between an ester of isobutyric acid and methyl acetate (B1210297). If chiral precursors are used, isomerization can become a significant consideration. For instance, the synthesis of optically active α-substituted β-ketoesters often relies on chiral starting materials. However, the α-proton of the resulting β-ketoester is acidic and can be removed by a base. This deprotonation forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to racemization (a form of isomerization) and a loss of stereochemical integrity. Therefore, reactions involving basic conditions must be carefully controlled to prevent the isomerization of chiral centers adjacent to the carbonyl groups.

Common Side Reactions and Mitigation Strategies During Synthesis and Transformations

The synthesis and transformation of this compound can be accompanied by several side reactions. Understanding these pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

A primary route for synthesizing β-ketoesters is the Claisen condensation . allen.in In the context of producing this compound, this would involve a crossed Claisen reaction. Several side reactions are inherent to this process:

Self-Condensation: Both starting esters can potentially undergo self-condensation if they possess α-hydrogens, leading to a mixture of products. allen.in To mitigate this, the reaction is often designed where one ester partner lacks α-hydrogens or by using specific reaction conditions (e.g., slow addition of one reactant) that favor the desired crossed reaction.

Transesterification: If the alkoxide base used does not match the alcohol portion of the reacting ester, transesterification can occur, leading to a mixture of ester products. libretexts.org The standard mitigation strategy is to use a sodium alkoxide base corresponding to the ester's alcohol component (e.g., sodium methoxide (B1231860) for a methyl ester). libretexts.orglibretexts.org

Hydrolysis: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts. This is particularly relevant during aqueous workup procedures. Mitigation involves performing reactions under anhydrous conditions and using non-aqueous workups or carefully controlling the pH and temperature during aqueous extractions.

Reversibility: The Claisen condensation is a reversible reaction. fiveable.me To drive the equilibrium towards the product, a full equivalent of a strong base is often used. The final product, the β-ketoester, is more acidic than the starting alcohol, so it is deprotonated by the alkoxide base. This final, irreversible acid-base step pulls the entire reaction sequence to completion. masterorganicchemistry.com

Table 3: Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Self-Condensation | Unwanted reaction of identical ester molecules during a crossed Claisen condensation. allen.in | Use a non-enolizable ester as one partner; control stoichiometry and addition rates. allen.in |

| Transesterification | Exchange of the alkoxy group of the ester with the alkoxide base. libretexts.org | Use an alkoxide base that matches the ester's alcohol component (e.g., NaOMe for methyl esters). libretexts.orglibretexts.org |

| Hydrolysis | Cleavage of the ester linkage to form a carboxylic acid and alcohol. | Maintain anhydrous reaction conditions; perform non-aqueous workup or control pH and temperature during aqueous workup. psu.edu |

| Reaction Reversibility | The equilibrium of the Claisen condensation may not favor the product. fiveable.me | Use at least one full equivalent of base to deprotonate the final β-ketoester product, driving the reaction forward. masterorganicchemistry.com |

Ester Hydrolysis Control Under Anhydrous Conditions

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, is a fundamental reaction that is typically promoted by water in either acidic or basic conditions. libretexts.orgchemguide.co.uk In the context of anhydrous conditions, the control of ester hydrolysis for a compound like this compound becomes a matter of rigorously excluding water and carefully selecting reagents to prevent unintended cleavage of the ester group.

In many synthetic procedures involving β-keto esters, the presence of water is detrimental as it can lead to the hydrolysis of the ester to the corresponding β-keto acid. aklectures.comresearchgate.net This β-keto acid is often unstable and can readily undergo decarboxylation upon heating, leading to the formation of a ketone. libretexts.org

Key Research Findings on Preventing Ester Hydrolysis:

Strictly Anhydrous Conditions: The most critical factor in preventing ester hydrolysis is the maintenance of strictly anhydrous (water-free) conditions throughout the reaction. This involves using dry solvents and glassware and handling reagents under an inert atmosphere (e.g., nitrogen or argon).

Choice of Base: When a base is required for a reaction, such as for the deprotonation of the α-carbon, the choice of base is paramount. Hydroxide bases (e.g., NaOH, KOH) are unsuitable as they directly promote hydrolysis. libretexts.orglibretexts.org Alkoxide bases (e.g., sodium methoxide, sodium ethoxide) are commonly used, but it is crucial to use a base that corresponds to the alcohol portion of the ester to prevent transesterification. For this compound, sodium methoxide in anhydrous methanol (B129727) would be a suitable choice. However, even commercial alkoxides can contain traces of hydroxides from exposure to moisture and may need to be freshly prepared or used with caution. researchgate.net

Non-hydrolytic Bases: To completely avoid the risk of hydrolysis from the base, non-nucleophilic and non-hydrolytic bases are often the preferred choice. Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are strong enough to deprotonate the β-keto ester to form the enolate without introducing a nucleophile that can attack the ester carbonyl. researchgate.net

| Condition | Rationale for Hydrolysis Control | Applicability to this compound |

| Use of Dry Solvents and Inert Atmosphere | Minimizes the presence of water, a key reactant in hydrolysis. researchgate.net | Essential for all reactions where the ester functionality needs to be preserved. |

| Use of Non-hydroxide Bases | Avoids direct nucleophilic attack of hydroxide ions on the ester carbonyl. libretexts.org | Critical when performing base-mediated reactions like alkylations. |

| Use of Corresponding Alkoxide Base (Sodium Methoxide) | Prevents transesterification, a side reaction where the methyl ester group is exchanged. | A standard choice, provided the system is rigorously anhydrous. |

| Use of Non-nucleophilic Strong Bases (e.g., NaH, LDA) | Effectively deprotonates the α-carbon to form the enolate without the risk of attacking the ester group. researchgate.net | Ideal for reactions requiring quantitative enolate formation while strictly preventing hydrolysis. |

Prevention of Aldol (B89426) Condensation

Aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. acs.org Since this compound possesses both a ketone carbonyl group (an electrophile) and enolizable α-protons, it can undergo self-aldol condensation, which is often an undesirable side reaction. wikipedia.org

The prevention of this self-condensation is crucial when the desired reaction involves the selective reaction of the enolate of this compound with a different electrophile.

Strategies to Prevent Aldol Condensation:

Quantitative Enolate Formation: One of the most effective methods to prevent self-condensation is to form the enolate of this compound quantitatively before the addition of the desired electrophile. This is typically achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). wikipedia.org At this low temperature, the enolate is formed rapidly and completely. The subsequent addition of an electrophile will then lead to the desired reaction, as there is no unreacted starting material left to participate in self-condensation.

Use of a More Reactive Electrophile: In a mixed aldol or Claisen condensation, if the partner electrophile is significantly more reactive than the ketone carbonyl of this compound, the enolate will preferentially react with the more reactive species. wikipedia.org

Protection of the Ketone Carbonyl: The ketone group can be selectively protected to prevent it from acting as an electrophile. A common strategy is to convert the ketone into an acetal (B89532) (or ketal) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. chemistrysteps.com The resulting acetal is stable under basic conditions. With the ketone group protected, the α-protons are no longer acidic, and enolate formation at that position is prevented. This strategy, however, alters the reactivity of the molecule significantly and is employed when subsequent reactions target the ester functionality.

| Method | Mechanism of Prevention | Example Application |

| Quantitative Enolate Formation with LDA | All of the this compound is converted to its enolate form, leaving no electrophilic ketone to react with the enolate. wikipedia.org | Alkylation of the α-carbon with an alkyl halide after enolate formation. |

| Use of a Highly Reactive Electrophile | The enolate of this compound reacts faster with a more electrophilic compound present in the mixture. wikipedia.org | Crossed Claisen condensation with a non-enolizable ester like diethyl carbonate. |

| Protection of the Ketone as an Acetal | The ketone carbonyl is masked, preventing it from being attacked by a nucleophile (the enolate). chemistrysteps.com | Performing a reduction of the ester group while the ketone is protected. |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Intermediate in Pharmaceutical Synthesis.nbinno.com

Methyl 4-methyl-3-oxopentanoate (B1262298) serves as a key starting material or intermediate in the synthesis of several important pharmaceutical agents. nbinno.com Its ability to participate in a variety of condensation and cyclization reactions makes it a preferred choice for constructing the core structures of numerous drugs.

Precursor for Triazolopyrimidinone Derivatives (Wnt/β-Catenin Pathway Inhibitors).

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various cancers. nih.govnih.gov Consequently, inhibitors of this pathway are of significant interest in cancer drug discovery. nih.govnih.gov Methyl 4-methyl-3-oxopentanoate can serve as a precursor for the synthesis of triazole-based Wnt/β-catenin inhibitors.

Synthesis of Covalent Histamine (B1213489) H3 Receptor Inhibitors.nih.gov

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, and its modulation has therapeutic potential for various neurological and psychiatric disorders. nih.gov Researchers have designed and synthesized a series of covalent ligands for the H3R, and in the synthesis of related non-covalent 2-alkyl-pyrimidine reference ligands, this compound is a key reactant. nih.gov Specifically, it is condensed with appropriate amidines to form pyrimidine (B1678525) intermediates, which are further elaborated to the final target compounds. nih.gov This approach has led to the identification of potent and irreversible H3R binders that can be used as tool compounds to study the long-term effects of H3R signaling blockade. nih.gov

Intermediate in the Preparation of Etodolac (B1671708) Methyl Ester.patsnap.com

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with arthritis. unibas.it The synthesis of Etodolac often proceeds through its methyl ester derivative, Etodolac methyl ester. patsnap.comresearchgate.net In several synthetic routes, methyl 3-oxopentanoate (B1256331) is reacted with 7-ethyltryptophol in the presence of an acid catalyst to yield etodolac methyl ester. patsnap.comresearchgate.netgoogle.com

Application in the Synthesis of the Indole (B1671886) Core of Alectinib.oup.com

Alectinib is a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer. A key structural feature of Alectinib is its indole core. A facile and scalable synthesis of this indole core has been developed where a derivative of this compound, specifically tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, serves as a crucial intermediate. oup.comoup.com This intermediate is formed through the reaction of methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate with tert-butyl acetate (B1210297) in the presence of a strong base. oup.com The subsequent reaction of this β-keto ester with 4-fluoro-3-nitrobenzonitrile (B23716) initiates a sequence of reactions that ultimately leads to the formation of the desired indole core of Alectinib. oup.comoup.com

Construction of Complex Heterocyclic Systems.nih.gov

The reactivity of this compound extends to the construction of various complex heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. Its ability to undergo condensation reactions with binucleophilic reagents is a cornerstone of its utility. For instance, its reaction with amidines to form pyrimidine rings is a well-established synthetic strategy. nih.gov This versatility allows for the generation of diverse libraries of heterocyclic compounds for screening in drug discovery programs.

Precursor for Bioactive Molecules and Natural Product Synthesis.nih.gov

Beyond its role in pharmaceutical synthesis, this compound, also known as Isobutanoyl Methyl Acetate, is a valuable precursor for other bioactive molecules and in the synthesis of natural products. pharmaffiliates.com It is a starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves. pharmaffiliates.com Furthermore, it can be utilized in the preparation of 1,3-polyol arrays through stereoselective rearrangement reactions. pharmaffiliates.com

Synthesis of 3-Hydroxy-4-methylpentanoic Acid

This compound, also known by its synonym Isobutanoyl Methyl Acetate, is a recognized starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid. pharmaffiliates.com This target molecule is a hydroxy acid that has been isolated from natural sources such as Turkish tobacco leaves. pharmaffiliates.com The synthesis leverages the chemical structure of this compound as a precursor. The process typically involves the reduction of the ketone group at the C-3 position to a hydroxyl group. Stereoselective reduction methods can be employed to control the chirality of the resulting secondary alcohol, leading to specific stereoisomers of 3-Hydroxy-4-methylpentanoic Acid, which is crucial for biological applications.

Preparation of 1,3-Polyol Arrays via Stereoselective Rearrangement

In the field of stereocontrolled synthesis, this compound is utilized in the preparation of 1,3-polyol arrays. pharmaffiliates.com These structural motifs are fundamental components of many complex natural products, including polyketide antibiotics and other biologically active compounds. The process involves a stereoselective rearrangement where the β-keto ester structure of this compound serves as a template. By carefully selecting reagents and reaction conditions, chemists can control the stereochemistry at multiple centers, leading to the desired 1,3-diol relationship within a longer carbon chain. This application highlights the compound's utility in building complex molecular architectures with high precision. pharmaffiliates.com

Utilization in the Research and Development of Flavors, Fragrances, and Dyes

The chemical properties of this compound and its derivatives make them valuable in the industrial research and development of sensory materials and colorants.

The compound is noted for its applications in the production of fine chemicals, including fragrances and flavorings. nbinno.com Research into structurally similar compounds provides insight into its potential organoleptic properties. For instance, various alkyl 3-methyl-2-oxopentanoates, which share a core structure, have been synthesized and evaluated for their scent profiles. researchgate.net Ethyl 3-methyl-2-oxopentanoate, in particular, is recognized as a fragrance ingredient with a complex note described as being of the walnut type, reminiscent of fresh walnuts mixed with green nut shells, and possessing a surprising fruity character with a hazelnut undertone. google.com This suggests that this compound could serve as a key intermediate or a direct component in the creation of novel, complex flavor and fragrance profiles.

Furthermore, the broader class of 3-oxopentanoic acid alkyl esters, for which this compound is a representative, are used as starting materials in the synthesis of a variety of compounds, including dyestuffs. The reactivity of the keto-ester moiety allows for its incorporation into larger chromophore systems, which are responsible for the color of dyes.

Table of Compound Properties: this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | Methyl isobutyrylacetate |

| CAS Number | 42558-54-3 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.013 g/cm³ |

| Melting Point | -75 °C |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-4-methylpentanoic Acid |

| Isobutanoyl Methyl Acetate |

Advanced Analytical Methodologies for Research on Methyl 4 Methyl 3 Oxopentanoate and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating Methyl 4-methyl-3-oxopentanoate (B1262298) from reaction mixtures and for assessing its purity. The choice of technique depends on the specific analytical goal, from identifying volatile byproducts to quantifying non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, making it highly suitable for the analysis of Methyl 4-methyl-3-oxopentanoate and potential byproducts from its synthesis. jmchemsci.com The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. jmchemsci.combham.ac.uk

In the context of this compound synthesis, such as through a Claisen condensation or other esterification reactions, GC-MS is invaluable for identifying unreacted starting materials, intermediates, and side-reaction products. prepchem.com For instance, if synthesized from methyl isobutyrate and methyl acetate (B1210297), GC-MS can effectively separate and identify these starting materials from the final product. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (144.17 g/mol ) and a characteristic fragmentation pattern that can be used for definitive identification. nist.govnih.gov Purity is evaluated by integrating the peak area of the target compound relative to the total area of all detected peaks.

Table 1: Potential Byproducts in the Synthesis of this compound and their GC-MS Signatures

| Compound | Potential Origin | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Methyl Acetate | Starting Material | 74 | 43, 59 |

| Methyl Isobutyrate | Starting Material | 102 | 43, 71, 87 |

| Methyl 3-methoxy-4-methylpent-2-enoate | Enol ether byproduct | 158 | 127, 101, 59 |

| Di-isopropyl ketone | Self-condensation of starting material | 114 | 43, 71 |

This table is illustrative and based on common synthetic routes and fragmentation patterns.

For the analysis of less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the method of choice. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. The Diode Array Detector (DAD) measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. This provides not only quantitative data but also spectral information that can help in identifying impurities by comparing their UV spectra to those of known standards. researchgate.net

A typical HPLC-DAD method for this compound would utilize a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of impurities with a wide range of polarities. researchgate.net This technique is particularly useful for detecting non-volatile degradation products or impurities arising from the manufacturing process that may not be amenable to GC analysis. The purity of the main compound is determined by comparing its peak area to the sum of all peak areas in the chromatogram.

Table 2: Typical Method Parameters for HPLC-DAD Analysis

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting non-polar compounds. |

| Gradient | 10% B to 90% B over 20 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | DAD, 210-400 nm | Quantitation and spectral confirmation of analytes. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table represents a typical starting point for method development.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions and for preliminary purity assessment. sigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. sigmaaldrich.comresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. sigmaaldrich.com More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds travel further. After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. By comparing the spot corresponding to the product with those of the starting materials, a chemist can quickly determine the progress of the reaction. sigmaaldrich.com The presence of multiple spots in the lane of the purified product indicates the presence of impurities.

Table 3: Hypothetical TLC Data for Monitoring an Esterification Reaction

| Compound | Rf Value* | Observation |

| 4-methyl-3-oxopentanoic acid (Starting Material) | 0.20 | Polar starting material, travels a short distance. |

| This compound (Product) | 0.65 | Less polar product, travels further up the plate. |

| Reaction Mixture (t = 1 hour) | 0.20 and 0.65 | Shows the presence of both starting material and product. |

| Reaction Mixture (t = 4 hours) | 0.65 (major), 0.20 (faint) | Shows the reaction is nearing completion. |

*Rf (Retardation factor) values are dependent on the specific TLC plate and eluent system used (e.g., Ethyl Acetate/Hexane mixture) and are for illustrative purposes.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the quantitative determination of trace-level analytes in complex matrices. nih.govnih.gov This method is particularly valuable for quantifying related acidic analytes, such as the parent carboxylic acid (4-methyl-3-oxopentanoic acid) or other metabolic precursors and degradation products like 3-hydroxypentanoic acid and 3-oxopentanoic acid. nih.gov

The LC system separates the compounds, which are then ionized (often using electrospray ionization, ESI) and introduced into the tandem mass spectrometer. In the MS/MS setup, the first mass spectrometer (Q1) selects a specific ion (the precursor ion) for the analyte of interest. This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces background noise, allowing for very low limits of quantitation (LLOQ). nih.gov A study on the quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma demonstrated the robustness of this technique, achieving an LLOQ of 0.078 µg/mL and 0.156 µg/mL, respectively. nih.gov

Table 4: Example Validation Parameters from an LC-MS/MS Method for Related Acids

| Parameter | 3-hydroxypentanoic acid | 3-oxopentanoic acid |

| Linearity Range | 0.078 - 10 µg/mL | 0.156 - 20 µg/mL |

| Correlation Coefficient (r) | ≥ 0.998 | ≥ 0.998 |

| LLOQ | 0.078 µg/mL | 0.156 µg/mL |

| Accuracy (%RE) | -6.2% to 6.6% | -6.2% to 6.6% |

| Precision (%RSD) | 0.9% to 4.8% | 0.9% to 4.8% |

Data adapted from a study on related analytes in human plasma. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. nih.gov For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of its structure. nih.govmdpi.com

A key structural feature of β-keto esters like this compound is their ability to exist in a dynamic equilibrium between the keto and enol tautomeric forms. scirp.orgencyclopedia.pub This tautomerism can be studied in detail using NMR. In many solvents, both tautomers are present and can be observed as separate sets of signals in the NMR spectrum. encyclopedia.pub

Variable-Temperature (VT) NMR is a specialized technique used to investigate such dynamic processes. ox.ac.uk By acquiring NMR spectra at different temperatures, researchers can study the kinetics and thermodynamics of the keto-enol tautomerism. scirp.orgnih.gov As the temperature changes, the rate of interconversion between the keto and enol forms can change, leading to either sharpening or coalescence of the NMR signals. Furthermore, the position of the equilibrium itself is often temperature-dependent, and by integrating the signals corresponding to each tautomer at various temperatures, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the equilibrium can be determined. nih.gov

Table 5: Characteristic ¹H NMR Chemical Shifts (δ) for the Tautomers of this compound

| Proton | Keto Form | Enol Form |

| -CH(CH₃)₂ | ~2.8 ppm (septet) | ~2.2 ppm (septet) |

| -CH(CH₃)₂ | ~1.1 ppm (doublet) | ~1.1 ppm (doublet) |

| -CH₂- | ~3.5 ppm (singlet) | ~5.1 ppm (singlet, vinylic H) |

| -OCH₃ | ~3.7 ppm (singlet) | ~3.7 ppm (singlet) |

| Enolic -OH | N/A | ~12.0 ppm (broad singlet) |

Chemical shifts are approximate (in CDCl₃) and for illustrative purposes. The presence of both sets of signals confirms the tautomeric equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS instruments, like Orbitrap™ or Time-of-Flight (TOF) analyzers, provide exceptionally high resolving power and mass accuracy. This capability allows for the determination of the elemental composition of a molecule from its precise mass. nih.gov

The key advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) to a very high degree of precision, typically with an error of less than 5 parts per million (ppm). nih.gov For this compound (molecular formula C7H12O3), the theoretical monoisotopic mass is 144.07864 Da. nih.gov An HRMS instrument can measure this mass with high accuracy, allowing researchers to confirm the molecular formula and distinguish it from other compounds with the same nominal mass but different elemental compositions.

The resolving power of the instrument is a critical parameter. For instance, in the analysis of complex samples, a resolving power of 70,000 Full Width at Half Maximum (FWHM) might be necessary to separate the analyte signal from matrix interferences. nih.gov Furthermore, HRMS facilitates retrospective data analysis; high-resolution full scan data can be archived and later re-examined for non-target compounds without needing to re-run the sample. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H12O3 | biosynth.com |

| Theoretical Mass (M+H)⁺ | 145.08595 Da | Calculated |

| Measured Mass (M+H)⁺ | 145.08591 Da | Hypothetical |

| Mass Accuracy | -0.28 ppm | Hypothetical |

Fourier-Transform Infrared (FTIR) Spectroscopy for In-line Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and tracking chemical transformations. researchgate.net Its application extends to in-line reaction monitoring, where an FTIR probe is inserted directly into a reaction vessel. This provides real-time data on the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions. emerginginvestigators.org

In the synthesis of this compound, for example, via the esterification of 4-methyl-3-oxopentanoic acid with methanol, FTIR can monitor the reaction progress. nbinno.com The disappearance of the broad O-H stretch from the carboxylic acid reactant and the appearance of the characteristic C=O (ester) and C-O stretches of the product can be tracked over time.

The major vibrational bands for this compound include a strong absorption for the ketone carbonyl (C=O) group and another strong absorption for the ester carbonyl (C=O) group. The exact positions of these bands can provide information about the molecule's environment. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common mode for this application as it requires minimal sample preparation and can be used for liquids and solids. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Monitoring Synthesis of this compound

| Functional Group | Wavenumber (cm⁻¹) | Status |

|---|---|---|

| Carboxylic Acid O-H | 3300-2500 (broad) | Reactant |

| Ketone C=O | ~1715 | Product |

| Ester C=O | ~1745 | Product |

Resolution of Analytical Discrepancies and Method Validation

Strategies for Resolving Purity Assessment Discrepancies

A significant challenge in the analysis of β-keto esters like this compound is the potential for keto-enol tautomerism. The compound can exist as an equilibrium mixture of the keto form and the corresponding enol form. This equilibrium can lead to discrepancies in purity assessments between different analytical techniques.

For example, Nuclear Magnetic Resonance (NMR) spectroscopy might show two distinct sets of signals or averaged signals, depending on the solvent and the rate of interconversion. nih.gov In contrast, gas chromatography (GC) might show two separate peaks if the tautomers are stable enough to be separated on the column, potentially leading to an underestimation of purity if only one peak is considered.

Strategies to resolve these discrepancies include:

Method-Specific Purity Definition: Clearly state which tautomeric form is being quantified. Spectroscopic characterization often confirms that β-keto esters exist predominantly in the keto form in standard solvents like CDCl3. nih.govresearchgate.net

Forced Equilibrium: Using specific solvents or derivatizing agents to drive the equilibrium to one side before analysis.

Chromatographic Method Adjustment: Modifying chromatographic conditions (e.g., temperature, mobile phase) to either merge the tautomer peaks into a single sharp peak or achieve complete baseline separation for individual quantification.

Use of Multiple Techniques: Corroborating data from several orthogonal methods (e.g., GC, HPLC, NMR, and Titration) to build a comprehensive purity profile.

Validation of Quantitative Analytical Methods for Research Applications

For research applications, it is crucial to use validated analytical methods to ensure that results are reliable and reproducible. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov For a quantitative method to determine the concentration of this compound, the following performance characteristics should be evaluated. nih.govtdx.cat

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Example Validation Parameters for a Quantitative HPLC Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (Recovery) | 80 - 120% | 98 - 103% |

| Precision (RSD) | ≤ 15% | < 5% |

| Specificity | No interference at analyte retention time | Pass |

| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |

Computational and Theoretical Studies of Methyl 4 Methyl 3 Oxopentanoate

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comnih.gov It is a common computational tool for predicting chemical reactivity by calculating various molecular properties and descriptors. researchgate.net For a molecule like Methyl 4-methyl-3-oxopentanoate (B1262298), DFT could be employed to map out the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and determine the stability of various conformers and reaction intermediates.

While specific DFT studies focusing exclusively on Methyl 4-methyl-3-oxopentanoate are not prominent in publicly accessible literature, the methodology remains highly relevant. DFT calculations would typically be used to optimize the molecule's geometry and compute energies that inform its reactivity. researchgate.net For β-keto esters, these calculations are crucial for understanding the keto-enol tautomerism, which governs the compound's dual reactivity as both a carbon nucleophile (via the enol or enolate) and an electrophile (at the carbonyl carbons).

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.compku.edu.cn

For this compound, a detailed FMO analysis would provide significant insight into its reaction mechanisms.

HOMO: In its enolate form, the HOMO is expected to have the largest coefficients on the α-carbon and the enolate oxygen, indicating these as the primary sites for reaction with electrophiles. The energy of the HOMO is directly related to the molecule's nucleophilicity. pku.edu.cn

LUMO: The LUMO is anticipated to be localized on the carbonyl groups, specifically the carbon atoms of the ketone and the ester. These sites are therefore the most electrophilic and susceptible to attack by nucleophiles. The energy of the LUMO is related to the molecule's electrophilicity. pku.edu.cn

By examining the energies and spatial distributions of these frontier orbitals, chemists can predict the feasibility and orientation of chemical reactions, such as alkylations, acylations, and condensations. numberanalytics.com

Transition-state theory is used in conjunction with computational methods like DFT to study the high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products. By calculating and comparing the energies of different possible transition states, researchers can predict the most likely reaction pathway and thus the regioselectivity of a reaction.

In the context of this compound, a classic example of where transition-state analysis would be invaluable is in the alkylation of its enolate. The enolate can be alkylated at the α-carbon (C-alkylation) or at the oxygen atom (O-alkylation). DFT calculations could model the transition states for both pathways. The pathway with the lower activation energy (i.e., the more stable transition state) would be predicted as the major reaction channel under kinetic control. Such analysis explains why factors like the choice of solvent, counter-ion, and electrophile can influence the C/O alkylation ratio.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how solvent molecules arrange themselves around a solute and how this "solvation shell" influences the solute's conformation, stability, and reactivity.

For reactions involving this compound, MD simulations could be used to:

Model the explicit interactions between the ester and various solvent molecules (e.g., polar protic, polar aprotic, nonpolar).

Understand how different solvents stabilize or destabilize reactants, intermediates, and transition states, thereby affecting reaction rates.

Investigate the role of the solvent in the keto-enol equilibrium, which is fundamental to the reactivity of β-keto esters.

In enzymatic reactions, MD simulations can clarify how the substrate, this compound, fits into the enzyme's active site and how water or organic solvent molecules in the microenvironment affect binding and catalysis. frontiersin.org

Kinetic Modeling of Reactions Involving this compound

Kinetic modeling involves the development of mathematical equations to describe the rate of a chemical reaction and how it is influenced by various parameters such as concentration, temperature, and catalyst loading. mdpi.com

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.net It is particularly useful for understanding the relationships between several independent variables and one or more response variables. nih.govresearchgate.net

A key application of RSM to this compound is in the optimization of the enzymatic synthesis of Butyl 4-methyl-3-oxopentanoate, catalyzed by immobilized Candida antarctica lipase (B570770) B (Novozym 435). researchgate.net In one study, a four-factor, five-level central composite rotatable design (CCRD) was used to optimize the reaction. researchgate.net The factors studied were enzyme load, reaction temperature, and the concentrations of the substrates, this compound and n-butanol. researchgate.net